N-[3-(benzylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide
Overview
Description
N-[3-(benzylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzylamino group, a phenyl ring, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzylamino group and the phenyl ring. Common synthetic routes include:
Formation of Benzylamino Group: This can be achieved through the reaction of benzylamine with appropriate reagents under controlled conditions.
Coupling with Phenyl Ring: The benzylamino group is then coupled with a phenyl ring using catalysts such as palladium or copper.
Formation of Tetrahydrofuran Ring: The final step involves the formation of the tetrahydrofuran ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, nickel or palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-(benzylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(benzylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzylamino group and phenyl ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity . The tetrahydrofuran ring may also contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-phenylethanamide: Similar structure but lacks the tetrahydrofuran ring.
N-benzylcarbamoylphenyl compounds: Share the benzylamino and phenyl groups but differ in other structural elements.
Uniqueness
N-[3-(benzylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(benzylcarbamoyl)phenyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(20-13-14-6-2-1-3-7-14)15-8-4-9-16(12-15)21-19(23)17-10-5-11-24-17/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHDIEONAZHZIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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